molecular formula C17H14Cl2O3 B3070513 (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 1004008-99-4

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3070513
CAS RN: 1004008-99-4
M. Wt: 337.2 g/mol
InChI Key: UEOFDZPKPPXTTK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but studies have suggested that it may inhibit the activity of key enzymes involved in cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as to downregulate the expression of Bcl-2, a protein that promotes cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting potential applications as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound exhibits a high degree of stability and can be stored for extended periods of time without degradation. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for use in medicinal chemistry research. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer treatment. Finally, research is needed to explore the potential applications of this compound as an antimicrobial agent, particularly in the context of emerging antibiotic-resistant strains of bacteria and fungi.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been investigated for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-10-12(18)7-8-14(13)19/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFDZPKPPXTTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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